2-{5-[4-(Difluoromethoxy)-3-ethoxyphenyl]-1,3,4-oxadiazol-2-yl}pyridine
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Overview
Description
2-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-5-(2-PYRIDYL)-1,3,4-OXADIAZOLE is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 2-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-5-(2-PYRIDYL)-1,3,4-OXADIAZOLE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the difluoromethoxy group: This step often involves the use of difluoromethylating agents such as ClCF2H or other difluorocarbene precursors.
Ethoxylation: The ethoxy group can be introduced via nucleophilic substitution reactions using ethoxide ions.
Attachment of the pyridyl group: This can be accomplished through cross-coupling reactions such as Suzuki-Miyaura coupling, which involves the use of boron reagents and palladium catalysts.
Industrial production methods may involve optimization of these steps to improve yield, reduce costs, and ensure scalability.
Chemical Reactions Analysis
2-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-5-(2-PYRIDYL)-1,3,4-OXADIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Cross-coupling reactions: Reactions such as Suzuki-Miyaura coupling can be used to attach different aromatic or heteroaromatic groups to the compound.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium complexes).
Scientific Research Applications
2-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-5-(2-PYRIDYL)-1,3,4-OXADIAZOLE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be used in the study of biological systems, particularly in the investigation of enzyme interactions and receptor binding.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-5-(2-PYRIDYL)-1,3,4-OXADIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and ethoxy groups, as well as the oxadiazole ring, contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
2-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-5-(2-PYRIDYL)-1,3,4-OXADIAZOLE can be compared with other oxadiazole derivatives, such as:
2-[4-(METHOXY)-3-ETHOXYPHENYL]-5-(2-PYRIDYL)-1,3,4-OXADIAZOLE: This compound lacks the difluoromethoxy group, which may result in different chemical and biological properties.
2-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-5-(2-PYRIDYL)-1,3,4-OXADIAZOLE: The presence of a methoxy group instead of an ethoxy group can influence its reactivity and interactions.
2-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-5-(2-THIENYL)-1,3,4-OXADIAZOLE:
These comparisons highlight the uniqueness of 2-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-5-(2-PYRIDYL)-1,3,4-OXADIAZOLE and its potential advantages in various applications.
Properties
Molecular Formula |
C16H13F2N3O3 |
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Molecular Weight |
333.29 g/mol |
IUPAC Name |
2-[4-(difluoromethoxy)-3-ethoxyphenyl]-5-pyridin-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H13F2N3O3/c1-2-22-13-9-10(6-7-12(13)23-16(17)18)14-20-21-15(24-14)11-5-3-4-8-19-11/h3-9,16H,2H2,1H3 |
InChI Key |
VMYXGKJLSZWZOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NN=C(O2)C3=CC=CC=N3)OC(F)F |
Origin of Product |
United States |
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